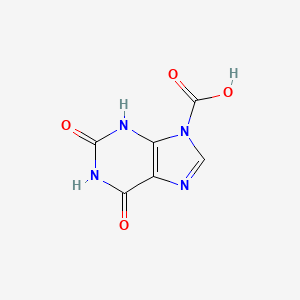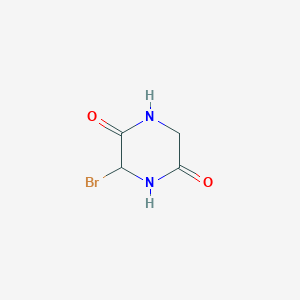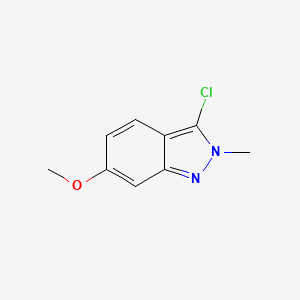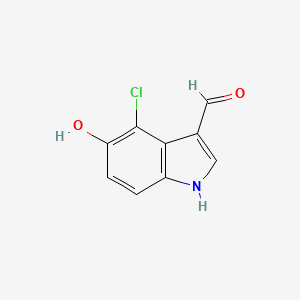![molecular formula C8H9ClN4 B11904342 6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11904342.png)
6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family This compound is characterized by its unique structure, which includes a chlorine atom at the 6th position and two methyl groups at the N and 1 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate, which is then cyclized to yield the target compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further functionalization.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield 6-amino-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine .
Scientific Research Applications
6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for functional materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1H-imidazo[4,5-c]pyridin-4-amine: Lacks the N-methyl group, which can affect its biological activity and chemical reactivity.
N,1-Dimethyl-1H-imidazo[4,5-c]pyridin-4-amine: Lacks the chlorine atom, which can influence its interaction with nucleophiles and other reagents.
Uniqueness
6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine is unique due to the presence of both the chlorine atom and the N-methyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H9ClN4 |
|---|---|
Molecular Weight |
196.64 g/mol |
IUPAC Name |
6-chloro-N,1-dimethylimidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C8H9ClN4/c1-10-8-7-5(3-6(9)12-8)13(2)4-11-7/h3-4H,1-2H3,(H,10,12) |
InChI Key |
NCBRMXNZQPZEGX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=CC(=N1)Cl)N(C=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Thia-2-azaspiro[4.5]decane 6,6-dioxide](/img/structure/B11904282.png)










